1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,4-diazepane
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Description
1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,4-diazepane is a useful research compound. Its molecular formula is C13H21N3O3S and its molecular weight is 299.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.13036271 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(Cyclopropanesulfonyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, structural characteristics, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C14H21N3O2S with a molecular weight of approximately 327.5 g/mol. The structure features a cyclopropanesulfonyl group and a 2-methyl-1,3-oxazole moiety, which are critical for its biological interactions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
Studies have shown that derivatives of diazepane compounds often possess antimicrobial properties. Specifically, compounds with similar structures have demonstrated efficacy against various bacterial strains, suggesting that this compound may also exhibit antimicrobial effects.
2. Neuropharmacological Effects
The diazepane scaffold is known for its interaction with gamma-aminobutyric acid (GABA) receptors. Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering anxiolytic or sedative effects similar to other diazepane derivatives.
3. Enzyme Inhibition
Research has indicated that compounds containing oxazole rings can act as enzyme inhibitors. The specific mechanism for this compound remains to be fully elucidated but may involve inhibition of key metabolic enzymes.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The cyclopropanesulfonyl group enhances binding affinity to target receptors.
- The oxazole ring may facilitate interactions with enzymes or receptors involved in neurotransmission.
Properties
IUPAC Name |
4-[(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)methyl]-2-methyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-11-14-12(10-19-11)9-15-5-2-6-16(8-7-15)20(17,18)13-3-4-13/h10,13H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRXVXYGDFAHEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN2CCCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.